molecular formula C27H46O2 B1239895 7alpha-Hydroxy-5beta-cholestan-3-one

7alpha-Hydroxy-5beta-cholestan-3-one

Cat. No. B1239895
M. Wt: 402.7 g/mol
InChI Key: HWOOALPDOJHOPO-YREUSXKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha-hydroxy-5beta-cholestan-3-one is a 3-oxo-5beta-steroid that is 5beta-cholestan-3-one bearing an additional hydroxy substituent at position 7alpha. It has a role as a human metabolite and a mouse metabolite. It is a 7alpha-hydroxy steroid and a 3-oxo-5beta-steroid. It derives from a hydride of a 5beta-cholestane.

Scientific Research Applications

Metabolic Pathways and Hydroxylation Studies

  • 7alpha-Hydroxylation of Cholestanol

    Research indicates that rat liver microsomes can catalyze the 7alpha-hydroxylation of cholestanol in vitro, a process that could be indicative of similar enzymatic reactions in humans (Shefer, Hauser, & Mosbach, 1968). This process is significant in understanding the biosynthesis of bile acids and related sterols.

  • Conversion to Dihydroxy and Trihydroxy Steroids

    Studies demonstrate that 7alpha-hydroxycholesterol and its analogs can be metabolized into various dihydroxy and trihydroxy steroids, elucidating their role in steroid metabolism (Aringer, 1975).

  • Stereospecific Side-Chain Hydroxylations

    Research on human liver has shown the stereospecific hydroxylation of 5beta-cholestane-3alpha, 7alpha-diol, leading to the formation of various triols, which are vital for understanding the biosynthesis of chenodeoxycholic acid in humans (Shefer et al., 1978).

Synthesis and Analysis of Steroids

  • Synthesis of Tetrol and Pentol

    The synthesis of 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and pentol has been improved, providing substances necessary for the study of cholic acid biosynthesis pathways (Dayal et al., 1976).

  • Preparation of Triols

    A novel method for preparing 5beta-cholestane-3alpha,7alpha,24-triol and its derivatives has been established, which is significant for biological studies on chenodeoxycholic acid biosynthesis (Dayal et al., 1978).

Biosynthesis and Conversion Studies

  • Biosynthesis of Cholic Acid

    Studies have shown the conversion of specific tetrols into pentols by liver microsomes, a crucial step in understanding the biosynthesis of cholic acid in humans and rats (Cheng et al., 1977).

  • Conversion in Bile Acid Metabolism

    The conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol to cholic acid has been observed in humans, providing insights into bile acid metabolism and the role of certain alcohols as precursors (Salen et al., 1975).

Alternative Biosynthetic Pathways

  • Ecdysone Biosynthesis: The possibility of an alternative biosynthetic pathway involving 7-ene introduction at a late stage in the biosynthesis of 20-hydroxyecdysone, a steroid hormone, has been proposed (Hyodo & Fujimoto, 2000).

properties

Product Name

7alpha-Hydroxy-5beta-cholestan-3-one

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-25,29H,6-16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25+,26+,27-/m1/s1

InChI Key

HWOOALPDOJHOPO-YREUSXKVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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